molecular formula C14H12Cl2N2O3S B2890098 Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate CAS No. 325978-50-5

Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate

Cat. No. B2890098
CAS RN: 325978-50-5
M. Wt: 359.22
InChI Key: GQHJRTIEAMLMOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid involves a process for the preparation of its pharmaceutically acceptable salts and polymorphs . Another related compound, Tafamidis, is synthesized using a process that involves an I2-promoted sequential oxidative cyclization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For example, the synthesis of Tafamidis involves a process that includes an I2-promoted sequential oxidative cyclization .

Scientific Research Applications

Ethylene Action Inhibition

The role of ethylene in plant biology is substantial, with compounds like 1-methylcyclopropene (1-MCP) being researched for their ability to inhibit ethylene perception in fruits and vegetables. This inhibition helps in understanding ethylene's role in ripening and senescence, as well as improving the maintenance of product quality during storage and transport (C. Watkins, 2006). Such studies underscore the importance of chemical interventions in managing ethylene's effects, which could relate to the broader category of chemicals including Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate.

Ethyl Carbamate in Foods and Beverages

Research on ethyl carbamate (EC) highlights its occurrence in fermented foods and beverages and its recognition as a probable human carcinogen (J. Weber & V. Sharypov, 2009). This illustrates the critical nature of studying chemical compounds for their potential health impacts, particularly those related to food and beverage safety.

properties

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)8-4-9(15)6-10(16)5-8/h4-6H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHJRTIEAMLMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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